The synthesis of Hpk1-IN-36 involves several steps that optimize the molecular structure for improved bioactivity. The compound is derived from a lead series of reverse indazoles, which were identified through high-throughput screening methods. Key aspects of the synthesis include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) are often proprietary or not fully disclosed in public sources.
Hpk1-IN-36 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula and structural data include:
The chemical reactivity of Hpk1-IN-36 is primarily focused on its interaction with hematopoietic progenitor kinase 1. Key reactions include:
Technical details on reaction kinetics or specific assays used to evaluate these interactions are often found in specialized biochemical literature.
Hpk1-IN-36 functions by inhibiting the enzymatic activity of hematopoietic progenitor kinase 1, thereby modulating T-cell signaling pathways. The mechanism involves:
Data supporting this mechanism includes IC50 values obtained from cell-based assays demonstrating the compound's effectiveness in inhibiting target phosphorylation .
The physical and chemical properties of Hpk1-IN-36 are crucial for its development as a therapeutic agent. Key properties include:
Relevant data on these properties can typically be found in pharmaceutical development reports or chemical databases.
Hpk1-IN-36 has significant potential applications in scientific research and therapeutic development:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: